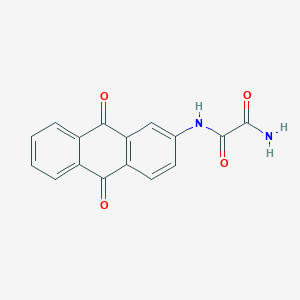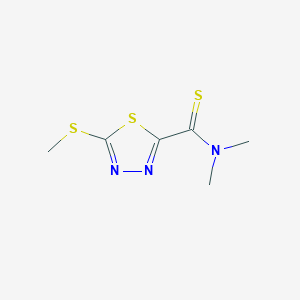
N,N-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide typically involves the reaction of appropriate thiadiazole precursors with dimethylamine and methylsulfanyl reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to enzymes or receptors, altering cellular signaling pathways, or inducing specific biochemical reactions. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide include other thiadiazole derivatives and compounds containing similar functional groups, such as:
- N,N-Dimethyl-5-(methylsulfanyl)-2H-pyrazolo[4,3-d]pyrimidin-7-amine
- 2-[6,7-Dimethoxy-5-(methylsulfanyl)-1,2,3-benzotrithiol-4-yl]-N,N-dimethylethanamine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure may confer distinct reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
90298-78-5 |
|---|---|
Molekularformel |
C6H9N3S3 |
Molekulargewicht |
219.4 g/mol |
IUPAC-Name |
N,N-dimethyl-5-methylsulfanyl-1,3,4-thiadiazole-2-carbothioamide |
InChI |
InChI=1S/C6H9N3S3/c1-9(2)5(10)4-7-8-6(11-3)12-4/h1-3H3 |
InChI-Schlüssel |
WGOHGEOGZIPMKB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)C1=NN=C(S1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


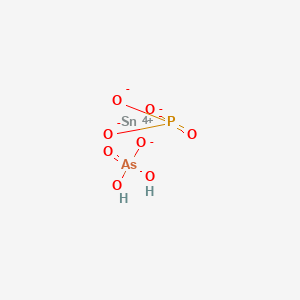

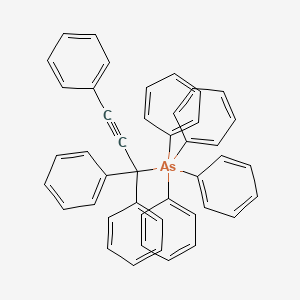
![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)

![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
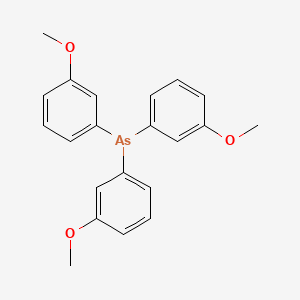
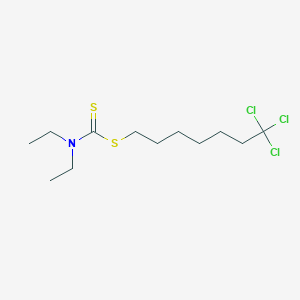
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
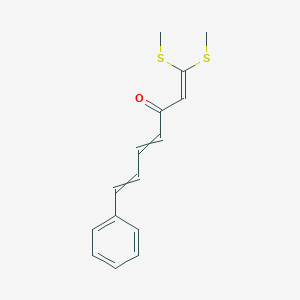
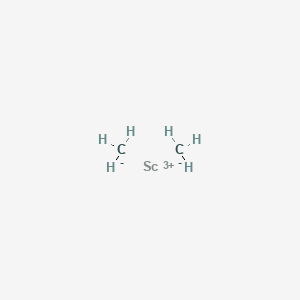
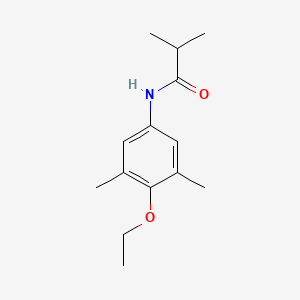
![1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B14351576.png)
